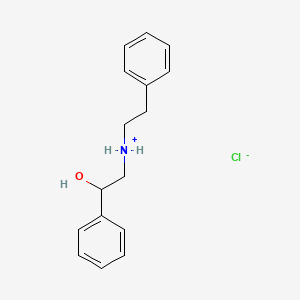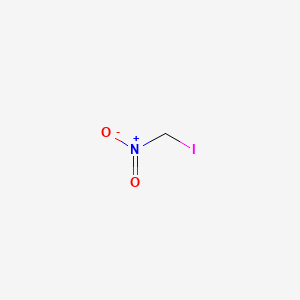![molecular formula C14H30Cl2CoN2O4 B13756171 Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride CAS No. 55399-32-1](/img/structure/B13756171.png)
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride is a coordination compound that features cobalt in its +2 oxidation state. This compound is characterized by the presence of a cobalt ion coordinated to two molecules of 2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol and two chloride ions. The molecular formula for this compound is C14H34Cl2CoN2O4, and it has a molecular weight of 424.27 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride typically involves the reaction of cobalt(II) chloride with 2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under suitable conditions.
Reduction: The cobalt(II) ion can be reduced to cobalt(I) or elemental cobalt.
Substitution: The ligands coordinated to the cobalt ion can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes or elemental cobalt .
Aplicaciones Científicas De Investigación
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of advanced materials, including magnetic materials and coatings.
Mecanismo De Acción
The mechanism of action of Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride involves its interaction with various molecular targets. The cobalt ion can coordinate with different biomolecules, affecting their structure and function. This coordination can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(2+);2-[2-hydroxyethyl(propyl)amino]ethanol;dichloride: Similar structure but with a propyl group instead of a prop-2-enyl group.
Cobalt(2+);2-[2-hydroxyethyl(methyl)amino]ethanol;dichloride: Similar structure but with a methyl group instead of a prop-2-enyl group.
Uniqueness
Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride is unique due to the presence of the prop-2-enyl group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds .
Propiedades
Número CAS |
55399-32-1 |
|---|---|
Fórmula molecular |
C14H30Cl2CoN2O4 |
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride |
InChI |
InChI=1S/2C7H15NO2.2ClH.Co/c2*1-2-3-8(4-6-9)5-7-10;;;/h2*2,9-10H,1,3-7H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
SOKMDSNWBMPUJA-UHFFFAOYSA-L |
SMILES canónico |
C=CCN(CCO)CCO.C=CCN(CCO)CCO.[Cl-].[Cl-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


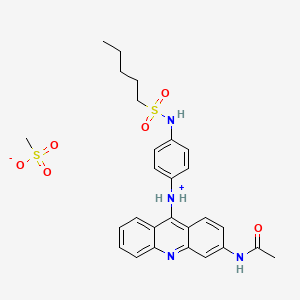
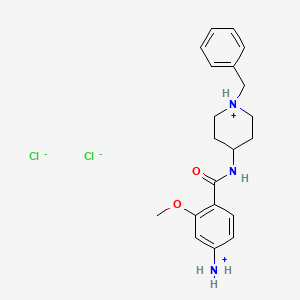


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
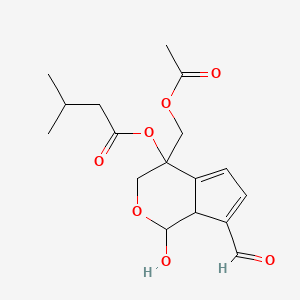

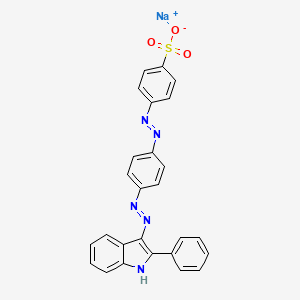
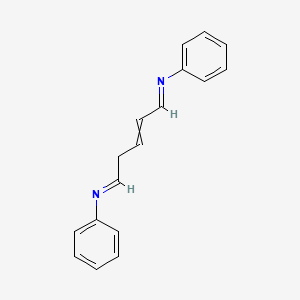
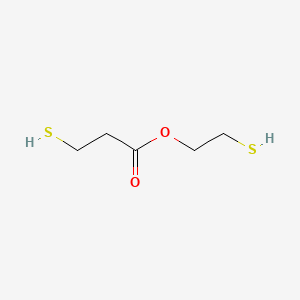
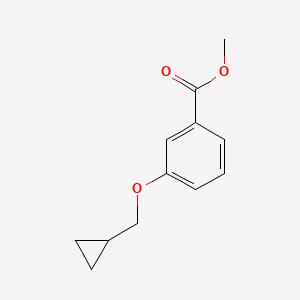
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
